molecular formula C12H17NO5 B6644034 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid

5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid

Cat. No.: B6644034
M. Wt: 255.27 g/mol
InChI Key: DJILFGCHSAMQEG-UHFFFAOYSA-N
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Description

5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid is an organic compound with a complex structure that includes a furan ring substituted with a carboxylic acid group, a methoxy-methylpropanoyl group, and an amino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid typically involves multiple steps:

    Formation of the Furan Ring: The initial step often involves the construction of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This can be done via oxidation reactions, where a suitable precursor is oxidized to introduce the carboxylic acid functionality.

    Attachment of the Methoxy-Methylpropanoyl Group: This step involves the acylation of the furan ring using 2-methoxy-2-methylpropanoic acid or its derivatives, typically under the influence of a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Introduction of the Amino-Methyl Group: This can be achieved through reductive amination, where an appropriate aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-3,4-dicarboxylic acid derivatives, while reduction could produce 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-methanol.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the furan ring and the amino-methyl group could interact with biological targets in unique ways.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory or anticancer agents. The specific structure of 5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid could be optimized to enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The methoxy-methylpropanoyl group could interact with hydrophobic pockets, while the amino-methyl group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid: can be compared to other furan derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize its potential in various scientific and industrial fields.

Properties

IUPAC Name

5-[[(2-methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-7-9(10(14)15)5-8(18-7)6-13-11(16)12(2,3)17-4/h5H,6H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJILFGCHSAMQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNC(=O)C(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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